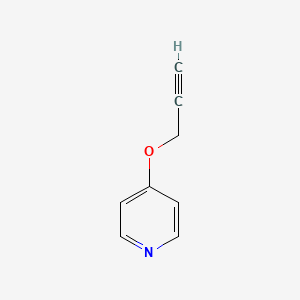

4-(Prop-2-YN-1-yloxy)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

4-prop-2-ynoxypyridine |

InChI |

InChI=1S/C8H7NO/c1-2-7-10-8-3-5-9-6-4-8/h1,3-6H,7H2 |

InChI Key |

NVLXETAVCCTIKC-UHFFFAOYSA-N |

SMILES |

C#CCOC1=CC=NC=C1 |

Canonical SMILES |

C#CCOC1=CC=NC=C1 |

Origin of Product |

United States |

Reactivity and Derivatization Pathways of the Propargyl Moiety in Pyridine Systems

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-(Prop-2-YN-1-yloxy)pyridine Derivatives

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as one of the most efficient and widely used "click chemistry" reactions for forging a stable, five-membered 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. This reaction is noted for its high yields, mild reaction conditions, and exceptional regioselectivity. For derivatives of this compound, the CuAAC reaction provides a powerful method for linking the pyridine (B92270) scaffold to other molecules, finding applications in materials science and medicinal chemistry.

The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide species. This is typically achieved by reducing a copper(II) salt, such as CuSO₄·5H₂O, with a reducing agent like sodium ascorbate, or by using a Cu(I) salt directly. The copper(I) catalyst then coordinates with the terminal alkyne of the this compound derivative. The resulting copper acetylide then reacts with an organic azide. The reaction proceeds through a sequence of steps involving coordination and cyclization to form a six-membered copper-containing intermediate, which then rearranges to the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst.

A key feature of the CuAAC is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. The regioselectivity of the CuAAC is a direct consequence of the stepwise, copper-mediated mechanism.

Table 1: Key Features of CuAAC Reaction

| Feature | Description |

|---|---|

| Reactants | Terminal alkyne (e.g., this compound), Organic azide |

| Catalyst | Copper(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | Exclusive formation of the 1,4-isomer |

| Reaction Conditions | Mild, often at room temperature in various solvents, including water |

The efficiency of the CuAAC can be further enhanced by performing it in a one-pot, tandem fashion where the azide starting material is generated in situ from a corresponding halide. This approach is particularly attractive as it avoids the isolation of potentially unstable organic azides. For pyridine systems, a one-pot procedure can involve the reaction of a halo-substituted precursor with sodium azide, followed by the addition of the this compound derivative and the copper catalyst. The two distinct reactions—nucleophilic substitution to form the azide and the subsequent cycloaddition—can often be performed in the same reaction vessel, streamlining the synthetic process. Researchers have successfully synthesized a variety of 1,2,3-triazole-containing pyridines using this one-pot tandem copper-catalyzed azidation and CuAAC reaction sequence, achieving moderate to good yields.

The efficiency and scope of the CuAAC reaction can be significantly influenced by the choice of ligands. Ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation, especially in aqueous or aerobic conditions. Tris-(triazolyl)amine-based ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are widely used to protect the Cu(I) center. The development of new ligands continues to be an active area of research, aiming to improve catalyst turnover, expand substrate scope, and enable reactions under even milder conditions. For instance, N-heterocyclic carbene (NHC)–Cu(I) complexes have shown excellent catalytic activity in CuAAC reactions.

Ruthenium-Catalyzed [2+2+2] Cycloaddition Reactions

Beyond the CuAAC, the propargyl group of this compound can participate in other powerful cycloaddition reactions. Ruthenium-catalyzed [2+2+2] cycloadditions offer a highly efficient method for constructing six-membered rings, including substituted benzene (B151609) and pyridine rings. In a relevant study, various 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives were successfully cyclized with cyanamides using a ruthenium catalyst, [Cp*Ru(MeCN)₃]PF₆, to produce novel 5H-chromeno[3,4-c]pyridines with high regioselectivity. This methodology demonstrates the potential for using the alkyne functionality in pyridyl propargyl ethers as a building block for creating complex, fused heterocyclic systems. This reaction tolerates a wide range of functional groups and can be used for multi-step, large-scale syntheses.

Palladium-Catalyzed Cross-Coupling Reactions at the Pyridine Core

While the propargyl group offers a site for derivatization, the pyridine ring itself can be functionalized using powerful transition-metal-catalyzed cross-coupling reactions. Palladium catalysis is particularly prominent in this area, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the pyridine core.

A significant challenge in synthetic chemistry is the direct arylation of weakly acidic sp³-hybridized C-H bonds. However, methods have been developed for the palladium-catalyzed mono- and diarylation of 4-pyridylmethyl ethers. Using a Pd(NIXANTPHOS)-based catalyst, 4-pyridylmethyl aryl ethers can be coupled with various aryl and heteroaryl bromides in good to excellent yields. This deprotonative cross-coupling process (DCCP) allows for the synthesis of complex diarylated 4-pyridyl methyl ethers, which are valuable structures in medicinal chemistry and materials science. Furthermore, palladium-catalyzed desulfinylative cross-coupling reactions provide an alternative route to access linked pyridine-heterocycle structures.

Table 2: Example of Palladium-Catalyzed Arylation

| Substrate | Coupling Partner | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| 4-Pyridylmethyl aryl ether | Aryl/Heteroaryl bromide | Pd(OAc)₂ / NIXANTPHOS | Diarylated 4-pyridyl methyl ether | |

| Pyridine-2-sulfinate | Aryl bromide/chloride | Palladium catalyst | Linked pyridine-heterocycle |

Functionalization of Pyridine Ring System Bearing Propargyl Ether Linkages

The pyridine ring is a privileged scaffold in many functional molecules, and methods for its direct functionalization are of great interest. The presence of the propargyl ether linkage can influence the reactivity and selectivity of these transformations.

Ruthenium-mediated C-H functionalization offers a direct approach to modify the pyridine ring. For example, the direct ortho-C–H aminoalkylation of 2-substituted pyridine derivatives has been achieved using yttrium and rhodium catalysts. Metal-free methods have also been developed. For instance, the phosphination of the pyridine ring can be achieved using P(OEt)₃, which shows a high preference for functionalization at the C4-position. The reaction mechanism and site-selectivity are influenced by the nature of the phosphine (B1218219) and any additives used. Such C-H functionalization strategies provide powerful tools for the late-stage modification of complex pyridine-containing molecules, including those bearing propargyl ether linkages.

Applications As Versatile Building Blocks in Complex Molecular Architectures

Development of Conjugates and Hybrid Molecules via Click Chemistry

The terminal alkyne functionality of 4-(prop-2-yn-1-yloxy)pyridine and its derivatives is a key feature that allows for its covalent attachment to other molecules functionalized with an azide (B81097) group. This "click" reaction is known for its high efficiency, selectivity, and compatibility with a wide range of functional groups, making it an ideal method for creating sophisticated molecular conjugates.

Derivatives of this compound have been instrumental in the synthesis of advanced cyclodextrin-based superstructures. Specifically, diethyl this compound-2,6-dicarboxylate has been used as a key building block. This process involves a multi-step synthesis to create functional, responsive micellar systems.

The synthesis begins with the preparation of the alkyne-functionalized pyridine (B92270) derivative. Diethyl 4-hydroxypyridine-2,6-dicarboxylate is reacted with propargyl bromide in the presence of potassium carbonate to yield diethyl this compound-2,6-dicarboxylate. This precursor is then attached to a modified β-cyclodextrin.

In a subsequent step, this pyridine derivative is conjugated to mono-(6-azido-6-deoxy)-β-cyclodextrin via a copper-catalyzed azide-alkyne cycloaddition reaction. This reaction covalently links the pyridine unit to the cyclodextrin (B1172386), forming a pyridine-2,6-dicarboxylate-modified β-cyclodextrin . The resulting structure can then be used to form complex coacervate core micelles, which have tunable properties based on host-guest interactions and metal-to-ligand coordination.

Table 1: Synthesis of Pyridine-Modified β-Cyclodextrin

| Step | Reactants | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Diethyl 4-hydroxypyridine-2,6-dicarboxylate, Propargyl bromide | K₂CO₃, Butanone | Diethyl this compound-2,6-dicarboxylate | Introduction of the terminal alkyne functionality. |

| 2 | Diethyl this compound-2,6-dicarboxylate, Mono-(6-azido-6-deoxy)-β-cyclodextrin | CuI, TBTA | Pyridine-2,6-dicarboxylate-modified β-cyclodextrin | Covalent attachment of the pyridine linker to the cyclodextrin via click chemistry. |

| 3 | Pyridine-2,6-dicarboxylate-modified β-cyclodextrin | K₂CO₃, Water | Deprotected pyridine-modified β-cyclodextrin | Hydrolysis of ester groups to form the final dicarboxylate ligand. |

Precursors for Poly(1,2,3-triazolyl)-Substituted Perhalopyridines

Halogenated derivatives of this compound are valuable precursors for synthesizing novel poly(1,2,3-triazolyl)-substituted perhalopyridines. These highly functionalized molecules are built upon a perhalopyridine core, which offers a scaffold for creating complex, multi-triazole structures.

A key intermediate, 2,3,4,5-tetrachloro-6-(prop-2-yn-1-yloxy)pyridine , is synthesized through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves treating pentachloropyridine (B147404) (PCP) with propargyl alcohol. This step effectively introduces the reactive alkyne handle onto the chlorinated pyridine ring.

Once synthesized, this chlorinated alkyne precursor is used to build poly-triazole structures. Through a click reaction with various aryl azides, a series of ((1,2,3-triazol-4-yl)methoxy)-3,4,5,6-tetrachloropyridines can be fabricated. Further elaboration of these structures is possible, for instance, through Suzuki-Miyaura coupling reactions on related poly-triazole compounds to create biaryl-embedded poly(1,2,3-triazoles).

Table 2: Synthesis of Poly(1,2,3-triazolyl)-Substituted Perhalopyridines

| Precursor Synthesis | Reaction Type | Reactants | Product |

|---|---|---|---|

| Alkyne-Functionalized Perhalopyridine | SNAr | Pentachloropyridine (PCP), Propargyl alcohol | 2,3,4,5-Tetrachloro-6-(prop-2-yn-1-yloxy)pyridine |

| Click Reaction | Reaction Type | Reactants | Product Class |

| Triazole Formation | CuAAC | 2,3,4,5-Tetrachloro-6-(prop-2-yn-1-yloxy)pyridine, Aryl azides | ((1,2,3-Triazol-4-yl)methoxy)-3,4,5,6-tetrachloropyridines |

Scaffold Derivatization for Pharmacophore Exploration

The pyridine nucleus is a privileged scaffold in drug discovery, and the ability to easily derivatize it is crucial for exploring structure-activity relationships (SAR). this compound and its analogues serve as ideal precursors for this purpose. The terminal alkyne allows for the covalent linking of the pyridine scaffold to other pharmacophoric fragments or molecular probes via the formation of a stable 1,2,3-triazole ring. This strategy has been employed to generate libraries of hybrid molecules for screening against various biological targets.

Researchers have utilized this approach to develop novel therapeutic candidates. For instance, hybrid molecules combining quinoline (B57606) and triazole moieties have shown potential as antimalarial agents. In one study, 7-chloro-4-(prop-2-yn-1-yloxy)quinoline was used as the alkyne component in click reactions to create compounds that inhibit falcipain-2, a key protease in the life cycle of Plasmodium falciparum. Similarly, the synthesis of PROTACs (Proteolysis Targeting Chimeras) for cancer therapy has involved the use of alkyne-labeled precursors to link different components. An imidazopyridine derivative, specifically 4-(4-(1-(4-chlorophenyl)-2-(4-(prop-2-yn-1-yloxy)phenyl)imidazo[1,2-a]pyridin-3-yl)amino)benzoic acid, was used in the design of inhibitors for Tyrosyl-DNA phosphodiesterase 1 (TDP1), a target in cancer treatment.

The versatility of this building block is further demonstrated in the synthesis of benzothiazole-1,2,3-triazole hybrids designed as potent EGFR inhibitors for their cytotoxic effects against cancer cells. The synthetic route involved the cycloaddition of an alkyne, 4-(prop-2-yn-1-yloxy)benzaldehyde, with azido-benzothiazoles. This highlights how the propargyl ether moiety acts as a crucial linker for constructing complex, multi-target molecules. The hybridization of known bioactive compounds is a promising strategy in medicinal chemistry, and the propargyloxy pyridine scaffold is a key player in this field.

Table 1: Examples of Scaffold Derivatization for Pharmacophore Exploration

| Precursor Compound | Resulting Hybrid Scaffold | Biological Target / Application | Citation(s) |

|---|---|---|---|

| 7-Chloro-4-(prop-2-yn-1-yloxy)quinoline | Quinoline-triazole hybrid | Antimalarial (Falcipain-2 inhibitor) | |

| 4-(4-(1-(4-chlorophenyl)-2-(4-(prop-2-yn-1-yloxy)phenyl)imidazo[1,2-a]pyridin-3-yl)amino)benzoic acid | Imidazopyridine-triazole hybrid | Anticancer (TDP1 inhibitor) | |

| 4-(Prop-2-yn-1-yloxy)benzaldehyde | Benzothiazole-1,2,3-triazole-hydrazone hybrid | Anticancer (EGFR inhibitor) |

Utilization in Dendrimer and Polymer Synthesis

The terminal alkyne of this compound is not only useful for synthesizing discrete small molecules but also for constructing large, well-defined macromolecules like dendrimers and polymers. The efficiency and orthogonality of the CuAAC reaction make it an ideal tool for polymerization and for the precise "decoration" of dendritic structures.

In materials science, researchers have synthesized novel poly(1,2,3-triazolyl)-substituted perhalopyridines. One key precursor in this work was 2,3,4,5-tetrachloro-6-(prop-2-yn-1-yloxy)pyridine, prepared through a nucleophilic substitution reaction. This alkyne-functionalized pyridine was then reacted with aryl azides to form poly(1,2,3-triazole) materials, demonstrating a direct pathway from a simple pyridine building block to a complex polymer.

The synthesis of advanced dendrimers for biomedical applications also leverages similar alkyne-functionalized building blocks. For example, EDTA-β-cyclodextrin dendrimers have been synthesized using alkyne intermediates for subsequent click reactions. While not the exact pyridine compound, a closely related molecule, tert-butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate, was used to create a generation 0 (G0) alkyne-functionalized EDTA core, which was then coupled with azide-modified cyclodextrins. This modular approach allows for the construction of complex drug delivery platforms. Another study details a dendrimer-based platform using 3-(4-(prop-2-ynyloxy)phenyl)propanoic acid as an alkyne linker. Furthermore, the synthesis of functional polymers for catalysis has been reported, where an alkyne-bearing pyridine ligand, E-2-(2-(3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene)hydrazineyl)pyridine, was attached to an azide-functionalized polysiloxane (N3-PDMS) via click chemistry to create a platinum-containing macromolecular catalyst.

These examples underscore the instrumental role of the propargyl ether group attached to an aromatic core (such as pyridine) in modern polymer and materials chemistry. It provides a reliable chemical handle for building up complex, functional architectures from relatively simple starting materials.

Table 2: Examples of Dendrimer and Polymer Synthesis

| Precursor Compound | Resulting Macromolecule | Application / Field | Citation(s) |

|---|---|---|---|

| 2,3,4,5-Tetrachloro-6-(prop-2-yn-1-yloxy)pyridine | Poly(1,2,3-triazolyl)-substituted perhalopyridine | Polymer Chemistry | |

| tert-Butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate | EDTA G0-βCD Dendrimer | Drug Delivery | |

| E-2-(2-(3-Methoxy-4-(prop-2-yn-1-yloxy)benzylidene)hydrazineyl)pyridine | Platinum-functionalized Polydimethylsiloxane (Pt-PDMS) | Catalysis |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 7-Chloro-4-(prop-2-yn-1-yloxy)quinoline |

| 4-(4-(1-(4-chlorophenyl)-2-(4-(prop-2-yn-1-yloxy)phenyl)imidazo[1,2-a]pyridin-3-yl)amino)benzoic acid |

| Tyrosyl-DNA phosphodiesterase 1 (TDP1) |

| 4-(Prop-2-yn-1-yloxy)benzaldehyde |

| 1-Methyl-3-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |

| 2,3,4,5-Tetrachloro-6-(prop-2-yn-1-yloxy)pyridine |

| tert-Butyl (4-(prop-2-yn-1-yloxy)phenyl)carbamate |

| 3-(4-(prop-2-ynyloxy)phenyl)propanoic acid |

| E-2-(2-(3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene)hydrazineyl)pyridine |

| 4-Oxo-4-(prop-2-yn-1-yloxy)butanoic acid |

Theoretical and Computational Investigations of Pyridine Propargyl Ethers

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding structure-activity relationships. In the context of pyridine (B92270) propargyl ethers, docking studies have been employed to evaluate their binding affinities and interaction patterns with various biological targets.

For instance, derivatives of 2-amino-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles have been investigated for their affinity towards σ1 and σ2 receptors, which are implicated in neurological disorders. Docking analyses of these compounds have revealed key interactions responsible for their biological activity. For example, the substituted-pyridine moiety can establish π-anion interactions with amino acid residues like Asp29, while the propargylamine (B41283) group can form hydrogen bonds with residues such as Glu73. These interactions are crucial for the ligand's activity.

The binding energy scores obtained from docking studies correlate with the experimentally determined binding affinities (Ki values). The following table summarizes the docking binding energy scores for a series of such compounds against the σ2 receptor.

| Compound | Docking Binding Energy (kcal/mol) |

| 5 | -7.9 |

| 6 | -8.1 |

| 9 | -8.2 |

| 11 | -8.4 |

| 12 | -7.8 |

This table is generated based on data from a study on 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles and their interaction with the σ2 receptor.

Furthermore, docking studies on pyridine-1,2,3-triazole-glycoside hybrids have been conducted to assess their potential as anticancer agents by targeting EGFR and VEGFR-2. The docking scores for compounds 9 and 10 within the active sites of these enzymes indicate a good fit and binding affinity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations can provide valuable information about parameters such as orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors.

While specific DFT studies solely on 4-(prop-2-yn-1-yloxy)pyridine are not extensively documented in the provided results, research on analogous systems provides a framework for understanding its electronic characteristics. For example, DFT calculations on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a related compound, have been used to determine its optimized geometry, vibrational frequencies, and chemical reactivity. Such studies typically employ the B3LYP functional with a basis set like 6-311G**.

Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, identifying electrophilic and nucleophilic sites. For molecules containing pyridine and propargyl ether moieties, the oxygen and nitrogen atoms are typically the most electronegative sites, while the hydrogen atoms of the alkyne and aromatic ring are the most electropositive.

DFT calculations have also been applied to study the structural and electronic properties of triazole derivatives synthesized from propargylated precursors. These studies confirm the molecular and electronic structure of the resulting compounds.

Conformational Analysis of this compound Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its physical, chemical, and biological properties.

For aryl propargyl ethers, a key conformational feature is the mutual orientation of the C≡C triple bond and the O–C single bond of the prop-2-yn-1-yloxy group. Theoretical calculations on related systems like 2-(prop-2-yn-1-yloxy)naphthalene (B1602187) have shown that two stable conformers, gauche and anti, are nearly isoenergetic. The gauche conformation is often the most stable form for the isolated molecule in the gas phase.

The following table illustrates the relative energies of the gauche and anti conformers for two aryl propargyl ethers, calculated at the M06-2X/6-311++G(d,p) level of theory.

| Compound | Conformation | Relative Energy (kcal/mol) |

| 2-(prop-2-yn-1-yloxy)naphthalene | gauche | 0.00 |

| anti | 1.00 | |

| 1-nitro-2-(prop-2-yn-1-yloxy)benzene | gauche | 0.00 |

| anti | 1.89 |

This table is based on data from a study on the conformational and crystal packing of aryl propargyl ethers.

The presence of different substituents on the pyridine ring can influence the conformational preferences of this compound derivatives. Intermolecular interactions, such as C–H···π and C–H···O hydrogen bonds involving the alkyne group, can also play a role in stabilizing specific conformations in the crystalline state.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states and intermediates. While specific studies on the reaction mechanisms of this compound are not detailed in the provided search results, the general reactivity of the propargyl ether and pyridine moieties can be inferred from related systems.

The propargyl group is known to participate in various reactions, including click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Computational studies can model the mechanism of such reactions, providing insights into the role of the catalyst and the regioselectivity of the cycloaddition.

Furthermore, the pyridine ring can undergo functionalization through various methods. Theoretical calculations can help to understand the regioselectivity of these reactions and the influence of substituents on the reactivity of the pyridine nucleus. For example, DFT can be used to calculate the Fukui functions or local softness to predict the most likely sites for electrophilic or nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. QSAR models are mathematical equations that can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

Although a specific QSAR study on this compound was not found, QSAR analyses have been successfully applied to various pyridine and bipyridine derivatives to model their anticancer activity. These studies typically use multiple linear regression (MLR) to develop a model that relates molecular descriptors to the half-maximal inhibitory concentration (IC50).

The descriptors used in QSAR models can be of different types:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations (e.g., atomic charges, dipole moment).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

A successful QSAR model is characterized by good statistical parameters, including a high coefficient of determination (R²) and cross-validated R² (Q²). For example, a QSAR study on [(biphenyloxy)propyl]isoxazoles as anti-coxsackievirus B3 agents yielded models with R² values between 0.84 and 0.99 and Q² values between 0.76 and 0.92. Such models can identify the structural features that are important for high antiviral activity and selectivity.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Propargyl Pyridinyl Ether Transformations

The transformation of propargyl ethers, including pyridinyl variants, is a fertile ground for the development of novel catalytic systems. The alkyne functionality is particularly responsive to transition metal catalysis, enabling a wide range of synthetic manipulations.

Future research is focused on discovering more efficient, selective, and sustainable catalysts. Gold and rhodium catalysts have shown promise in mediating the rearrangement of propargyl ethers to valuable allenes and dienals. For instance, Rh(I) complexes can catalyze the propargyl Claisen rearrangement followed by a prototropic isomerization to yield (E,Z)-dienals with high stereoselectivity. Similarly, gold catalysts are effective in various cycloisomerization reactions involving pyridine-tethered propargyl alcohols.

Cobalt-based systems are being explored for the construction of functionalized pyridines themselves through [2+2+2] cycloaddition reactions, highlighting the role of metals in building the core structure. Copper catalysts are instrumental in the "click chemistry" paradigm, facilitating the 1,3-dipolar cycloaddition of the propargyl group with azides to form triazole-linked structures. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are being used to functionalize derivatives of propargyl pyridinyl ethers, expanding their structural diversity. A significant future direction is the development of metal-free catalytic systems, which offer environmental and economic advantages. Base-promoted N-pyridylation using N-propargyl enaminones, which generates water as the only byproduct, exemplifies this trend.

| Catalyst System | Transformation Type | Example Application | Reference(s) |

| Rhodium(I) | Rearrangement / Isomerization | Synthesis of (E,Z)-dienals from propargyl vinyl ethers | |

| Gold(I) | Rearrangement / Cycloisomerization | Rearrangement of propargyl vinyl ethers; Cycloisomerization of pyridine-tethered propargyl alcohols | |

| Copper(I) | Azide-Alkyne Cycloaddition (Click Chemistry) | Synthesis of coumarin-triazole-pyridine hybrids | |

| Cobalt(I) | [2+2+2] Cycloaddition | Synthesis of functionalized pyridines from alkynes and nitriles | |

| Palladium(0) | Suzuki-Miyaura Cross-Coupling | Synthesis of biaryl-embedded poly(1,2,3-triazoles) | |

| Base-Promoted | N-Pyridylation (Metal-Free) | N-Pyridylation of N-heteroarenes using N-propargyl enaminones |

Exploration of Structure-Activity Relationships (SAR) in Advanced Derivatives

The 4-(prop-2-yn-1-yloxy)pyridine scaffold is a valuable starting point for medicinal chemistry campaigns. The propargyl group serves as a synthetic handle for introducing a wide array of functionalities, while the pyridine (B92270) core can be further substituted to fine-tune physicochemical and pharmacological properties. Exploring the structure-activity relationships (SAR) of these advanced derivatives is crucial for optimizing their biological effects.

Recent studies have synthesized families of propargyl pyridinyl ethers and evaluated them as potential inhibitors of cytochrome P450 enzymes. In other research, SAR studies on related quinoline-triazole hybrids have revealed that substitutions on the heterocyclic ring significantly impact antimalarial activity.

A detailed investigation into 2-amino-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile derivatives identified key structural features governing their affinity for sigma receptors, which are implicated in neurological disorders. The study found that the length of the linker connecting a piperidine (B6355638) moiety to the pyridine ring was crucial for affinity, with a propylamino linker showing the highest potency. Furthermore, methylation of the propargylamino nitrogen significantly increased affinity in some cases, demonstrating that even subtle structural modifications can have profound biological consequences. These findings underscore the importance of systematic structural variation to map the SAR and guide the design of more potent and selective therapeutic agents.

| Base Scaffold / Derivative Class | Biological Target / Activity | Key SAR Findings | Reference(s) |

| Propargyl Pyridinyl Ethers | Cytochrome P450 Inhibition | Synthesis and characterization of various substituted ethers for evaluation. | |

| Pyridine-Dicarbonitriles | Sigma-1 Receptor (σ₁R) Affinity | Linker length between pyridine and piperidine is critical; N-methylation of the propargylamino group can significantly increase affinity. | |

| Quinoline-Triazole Hybrids | Antimalarial (anti-P. falciparum) | Substitutions (e.g., Br, OMe) on the quinoline (B57606) ring improved activity and selectivity. | |

| 3-Hydroxy-4-(prop-2-yn-1-yloxy)benzoate Derivatives | Influenza Virus Neuraminidase Inhibition | The core structure is part of a series of derivatives synthesized to establish SAR for antiviral activity. |

Integration of this compound in Functional Materials Science

The unique chemical properties of this compound make it an attractive building block for the creation of novel functional materials. The terminal alkyne is particularly suited for modern polymerization and modification techniques, such as azide-alkyne "click" chemistry.

A promising research direction involves using propargylated pyridine precursors for the synthesis of advanced polymers. For example, 2,3,4,5-tetrachloro-6-(prop-2-yn-1-yloxy)pyridine has been used as a key monomer to create poly(1,2,3-triazolyl)-substituted pyridines. These polymers, which combine the properties of the pyridine ring with the stability and functionality of the triazole linker, have potential applications in areas such as specialty coatings, membranes, and electronic materials.

Furthermore, the propargyl group serves as a versatile anchor for immobilizing molecules onto surfaces or incorporating them into larger supramolecular structures. A related compound, 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzaldehyde, is marketed as a trifunctional building block for chemical probe synthesis. This molecule contains an aldehyde for linking to a pharmacophore, a photoactivatable benzophenone (B1666685) for covalent cross-linking to a biological target, and the alkyne tag for downstream detection or modification via click chemistry. This illustrates a sophisticated application in chemical biology that bridges the gap to materials science. The pyridine nitrogen also offers a site for coordination with metal ions, suggesting applications in the development of metal-organic frameworks (MOFs) or functional coordination polymers.

High-Throughput Synthesis and Screening of Derivatives

To fully exploit the potential of the this compound scaffold, methods for the rapid synthesis and evaluation of large libraries of derivatives are essential. High-throughput synthesis (HTS) and screening are powerful tools in drug discovery and materials science. The structure of this compound is exceptionally well-suited to these approaches.

The propargyl group is a key enabler for HTS via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This reaction is known for its high efficiency, mild reaction conditions, and exceptional reliability. By reacting this compound with a diverse library of organic azides, a vast number of triazole-containing derivatives can be generated in parallel with minimal purification.

Another key strategy is the use of multicomponent reactions (MCRs), which combine three or more starting materials in a single step to create complex products with high atom economy. While much of the work has focused on other heterocycles like pyrazoles, the principles are directly transferable to the synthesis of complex pyridine derivatives. Developing novel MCRs that incorporate a propargyl pyridinyl ether component would enable the rapid construction of diverse chemical libraries. These libraries can then be subjected to high-throughput screening to identify hits for various biological targets or materials with desired properties.

Green Chemistry Approaches in the Synthesis and Application of Pyridinyl Propargyl Ethers

The principles of green chemistry are increasingly guiding synthetic research, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis and functionalization of pyridinyl propargyl ethers present multiple opportunities for implementing greener methodologies.

One major focus is the reduction or elimination of transition metal catalysts, which can be toxic and costly. The development of metal-free reactions, such as the base-promoted N-pyridylation of heteroarenes that produces only water as a byproduct, is a significant step forward.

The use of alternative energy sources is another key area. Microwave irradiation and ultrasonic irradiation are being employed to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced side products compared to conventional heating.

Solvent choice is also critical. Research into performing reactions in environmentally benign solvents like water or ionic liquids, or under solvent-free conditions, is a priority. Finally, synthetic strategies that maximize atom economy, such as the aforementioned multicomponent reactions and click chemistry, are inherently green as they minimize the formation of waste. Future research will continue to integrate these principles to create more sustainable synthetic routes to and from this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for preparing 4-(Prop-2-yn-1-yloxy)pyridine and its derivatives?

- Methodological Answer : A widely used approach involves alkylation of 4-hydroxypyridine precursors with propargyl bromide under basic conditions. For example, diethyl 4-hydroxypyridine-2,6-dicarboxylate reacts with propargyl bromide in DMF using sodium hydride (NaH) as a base, yielding diethyl this compound-2,6-dicarboxylate . This method can be adapted for other derivatives by substituting the hydroxyl-bearing pyridine scaffold. Reaction optimization typically involves monitoring temperature (0°C to room temperature) and stoichiometric ratios of the alkylating agent.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard. Programs like SHELXL (for refinement) and ORTEP (for visualization) are employed to resolve bond lengths, angles, and anisotropic displacement parameters . Complementary techniques include NMR (¹H/¹³C) for verifying substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, the propargyl ether linkage in derivatives is confirmed via characteristic alkyne proton signals at δ ~2.5 ppm in ¹H NMR .

Advanced Research Questions

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

- Methodological Answer : Electrophilic substitution at the pyridine ring can be directed by steric and electronic effects. For instance, nitration of 4-(halophenyl)pyridine derivatives (analogous to this compound) using HNO₃/H₂SO₄ selectively targets the meta position relative to electron-withdrawing groups. Subsequent reduction with Pd/C or catalytic hydrogenation yields amino-substituted derivatives . Computational tools (e.g., DFT) predict reactive sites, while LC-MS monitors reaction progress.

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of derivatives?

- Methodological Answer : Discrepancies arise from variations in crystal packing or solvent effects. Using Mercury CSD, researchers compare intermolecular interactions (e.g., hydrogen bonds, π-stacking) across datasets. For example, differences in dihedral angles between the propargyloxy group and pyridine ring can be analyzed via overlay studies in Mercury. SHELXL refinement with TWIN commands addresses twinning or disorder in challenging crystals .

Q. What experimental designs assess the thermal stability of this compound under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) quantifies decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. Accelerated stability studies involve storing samples at elevated temperatures (40–60°C) and humidity (75% RH), with periodic HPLC purity checks. For propargyl-containing compounds, monitor alkyne oxidation via FT-IR for C≡C bond degradation (~2100 cm⁻¹) .

Data Interpretation and Contradictions

Q. How should researchers address conflicting yields in synthetic protocols for this compound derivatives?

- Methodological Answer : Contradictions often stem from solvent/base choices or purification methods. For example, NaH in DMF may give higher yields than K₂CO₃ in acetone due to superior deprotonation efficiency. Systematic comparison via Design of Experiments (DoE) identifies critical factors. A case study showed 75% yield using NaH/DMF vs. 50% with K₂CO₃/acetone for analogous propargylations . Always report solvent purity and reaction atmosphere (N₂ vs. air).

Key Tools and Software

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.